Cytotoxicity in HL60 Cells vs. Pyrrocidine B
Pyrrocidine A demonstrates 70-fold higher cytotoxic potency than pyrrocidine B against human acute promyelocytic leukemia HL60 cells. This differential is directly attributable to the α,β-unsaturated carbonyl group present in pyrrocidine A but absent in pyrrocidine B, which enables Michael addition-mediated covalent binding to cellular thiols and subsequent caspase activation [1].
| Evidence Dimension | Cytotoxic potency against HL60 cells |
|---|---|
| Target Compound Data | 70-fold higher activity than pyrrocidine B |
| Comparator Or Baseline | Pyrrocidine B (lacks α,β-unsaturated carbonyl group) |
| Quantified Difference | 70-fold difference in activity |
| Conditions | HL60 human acute promyelocytic leukemia cells; apoptosis induction measured via nuclear condensation, DNA fragmentation, and caspase activation |
Why This Matters
This 70-fold differential validates that procurement of pyrrocidine A—not pyrrocidine B—is essential for studies requiring potent apoptosis induction via Michael addition chemistry.
- [1] Uesugi S, et al. Pyrrocidine A, a metabolite of endophytic fungi, has a potent apoptosis-inducing activity against HL60 cells through caspase activation via the Michael addition. J Antibiot. 2016;69:133-140. View Source
